2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide is a complex organic compound that features both benzothiazole and oxazole rings. These heterocyclic structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxazole intermediates. One common method involves the condensation of 2-mercaptoaniline with an appropriate aldehyde to form the benzothiazole ring . The oxazole ring can be synthesized through cyclization reactions involving amino alcohols and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole and oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or oxazole rings .
Scientific Research Applications
2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole: A simpler analog with similar biological activities.
2-amino-6-methylbenzothiazole: Known for its muscle relaxant properties.
Methyl [1-(1,3-benzothiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl]acetate: Another benzothiazole derivative with distinct chemical properties.
Uniqueness
2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide is unique due to its combination of benzothiazole and oxazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-3-6-17-16(20)13-8-22-15(19-13)9-21-11-4-5-14-12(7-11)18-10(2)23-14/h3-5,7-8H,1,6,9H2,2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZMLMUBLZOJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)OCC3=NC(=CO3)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.